molecular formula C24H30FN3O2 B3156787 N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide CAS No. 836679-42-6

N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide

Cat. No. B3156787
M. Wt: 411.5 g/mol
InChI Key: FFHRJSWCUWEWPS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized. It includes the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the product are also important aspects of synthesis analysis.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and stability.


Safety And Hazards

This involves understanding the toxicity of the compound, its potential health effects, and necessary safety precautions. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.


properties

IUPAC Name

N-[1-[2-(2,6-diethylanilino)-2-oxoethyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-3-17-7-5-8-18(4-2)23(17)27-22(29)16-28-13-11-21(12-14-28)26-24(30)19-9-6-10-20(25)15-19/h5-10,15,21H,3-4,11-14,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHRJSWCUWEWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCC(CC2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 5
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 6
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide

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